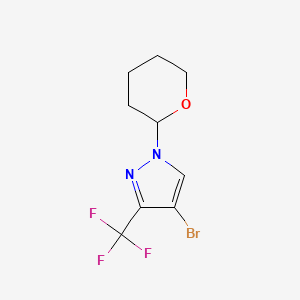
4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, an oxane ring, and a trifluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Bromination: The bromine atom can be introduced using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the oxane ring: This can be done through nucleophilic substitution reactions where the oxane ring is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The oxane ring enhances its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(oxan-2-yl)-2-methylimidazole
- 4-Bromo-1-(oxan-2-yl)-2-ethylimidazole
- 4-Bromo-1-(oxan-2-yl)-2-(iso-propyl)imidazole
Uniqueness
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.
Activité Biologique
4-Bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1260667-53-5) is a synthetic compound belonging to the pyrazole class, characterized by its unique trifluoromethyl and oxane substituents. This compound has garnered attention for its potential biological activities, which are critical in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has not been extensively documented in the literature; however, related pyrazole derivatives have shown promising results.
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating significant anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been well-documented. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus. In particular, modifications in the pyrazole structure can enhance antimicrobial efficacy, suggesting that this compound may also possess such properties .
Case Studies and Research Findings
Several studies highlight the biological activities of related pyrazole compounds:
Propriétés
Formule moléculaire |
C9H10BrF3N2O |
|---|---|
Poids moléculaire |
299.09 g/mol |
Nom IUPAC |
4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C9H10BrF3N2O/c10-6-5-15(7-3-1-2-4-16-7)14-8(6)9(11,12)13/h5,7H,1-4H2 |
Clé InChI |
IFOQDCIJCOHTRK-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C(C(=N2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















